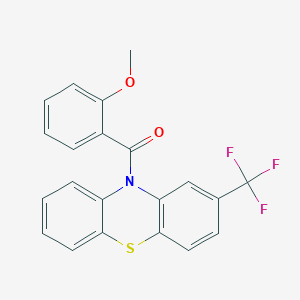![molecular formula C17H11ClN2O3S B11661629 (5E)-1-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661629.png)
(5E)-1-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a diazinane dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furan intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, furan derivatives, and diazinane precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antifungal activities.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but lacking the furan and diazinane dione moieties.
Methylaervine: A β-carboline alkaloid with antifungal properties, similar in its biological activity but different in structure.
Uniqueness
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a chlorophenyl group, a furan ring, and a diazinane dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C17H11ClN2O3S |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
(5E)-1-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H11ClN2O3S/c18-11-6-8-12(9-7-11)20-16(22)14(15(21)19-17(20)24)5-1-3-13-4-2-10-23-13/h1-10H,(H,19,21,24)/b3-1+,14-5+ |
Clave InChI |
KZWHYDFZLWFHNB-GSPDUGTFSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=COC(=C1)C=CC=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)


![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)

![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)
![Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661589.png)
![N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)
![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)
![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11661610.png)
